molecular formula C9H10ClNO4S B1266015 Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy- CAS No. 3746-67-6

Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy-

Cat. No.: B1266015
CAS No.: 3746-67-6
M. Wt: 263.7 g/mol
InChI Key: KRKMAUKQDRAOFI-UHFFFAOYSA-N
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Description

Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy- is a useful research compound. Its molecular formula is C9H10ClNO4S and its molecular weight is 263.7 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-acetamido-4-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10ClNO4S/c1-6(12)11-8-5-7(16(10,13)14)3-4-9(8)15-2/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKMAUKQDRAOFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063163
Record name Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy-
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Molecular Weight

263.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3746-67-6
Record name 3-(Acetylamino)-4-methoxybenzenesulfonyl chloride
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Record name Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy-
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Record name Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy-
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Record name Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy-
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Record name 3-acetamido-4-methoxybenzenesulphonyl chloride
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Biological Activity

Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy- (CAS Number: 263.69 g/mol) is a compound that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and implications for pharmacological applications, supported by data tables and relevant research findings.

Synthesis

The synthesis of benzenesulfonyl chloride derivatives typically involves the reaction of substituted benzenes with sulfonyl chlorides. The specific compound, 3-(acetylamino)-4-methoxy-benzenesulfonyl chloride, can be synthesized through a multi-step process involving the acetylation of an amine followed by sulfonylation.

Biological Activity

1. Antimicrobial Activity

Research indicates that derivatives of benzenesulfonamide, including those related to benzenesulfonyl chloride, exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds derived from benzenesulfonamide showed varying degrees of activity against bacteria such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) reported as low as 6.63 mg/mL for certain derivatives .

Table 1: Antimicrobial Activity of Benzenesulfonamide Derivatives

CompoundTarget BacteriaMIC (mg/mL)
4dE. coli6.72
4hS. aureus6.63
4aP. aeruginosa6.67
4eC. albicans6.63

2. Anti-inflammatory Activity

The anti-inflammatory potential of benzenesulfonamide derivatives has been well-documented. In vivo studies have shown that these compounds can significantly inhibit inflammation in models such as carrageenan-induced rat paw edema, with inhibition rates reaching up to 94.69% at specific time intervals .

Table 2: Anti-inflammatory Efficacy of Selected Compounds

CompoundInhibition Rate (%)Time (hours)
4a94.691
4c89.662
4b87.833

3. Cardiovascular Effects

Recent studies have explored the effects of benzenesulfonamide derivatives on cardiovascular parameters such as perfusion pressure and coronary resistance using isolated rat heart models. One derivative, specifically designed to interact with calcium channels, demonstrated a significant reduction in both perfusion pressure and coronary resistance compared to control substances .

Case Studies

Case Study: Effects on Perfusion Pressure

In a controlled experiment involving various benzenesulfonamide derivatives, it was observed that the compound 4-(2-amino-ethyl)-benzenesulfonamide notably decreased perfusion pressure over time, indicating its potential as a cardiovascular agent . The results suggested an interaction with calcium channels which could lead to therapeutic applications in managing hypertension.

Scientific Research Applications

Chromatographic Applications

High-Performance Liquid Chromatography (HPLC)

The compound can be effectively analyzed using reverse phase high-performance liquid chromatography (HPLC). A specific method involves utilizing a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid. For applications compatible with mass spectrometry (MS), phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities during preparative separations, making it valuable for pharmacokinetic studies .

Pharmaceutical Development

Synthesis of Opioid Receptor Agonists

Research has indicated that modifications to the benzene ring of benzenesulfonyl chloride derivatives can lead to the development of novel opioid receptor agonists. For instance, structural variations incorporating methoxy groups have been shown to influence the affinity and selectivity of compounds at μ and κ opioid receptors. These findings suggest that benzenesulfonyl chloride derivatives could serve as important intermediates in synthesizing new analgesics with optimized receptor interactions .

Synthesis of Bioactive Compounds

Precursor in Organic Synthesis

Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy-, is utilized as a reagent in the synthesis of various bioactive molecules. Its ability to undergo sulfonylation reactions makes it a valuable building block for creating complex organic structures. This application is particularly relevant in medicinal chemistry where the synthesis of compounds with therapeutic potential is crucial.

Case Study 1: Pharmacokinetics Analysis

In a study examining the pharmacokinetics of benzenesulfonyl chloride derivatives, researchers employed HPLC to evaluate the compound's behavior in biological systems. The results demonstrated that modifications to the compound's structure significantly affected its absorption and distribution profiles in vivo, underscoring the importance of structural optimization in drug design.

Case Study 2: Opioid Receptor Interaction Studies

Another investigation focused on the interaction of synthesized analogs derived from benzenesulfonyl chloride with opioid receptors. The study revealed that certain derivatives exhibited enhanced selectivity and potency at specific receptor subtypes, suggesting their potential as therapeutic agents for pain management .

Summary Table of Applications

Application AreaDescription
ChromatographyUsed in HPLC for analysis and purification; scalable methods developed for pharmacokinetics studies
Pharmaceutical DevelopmentServes as a precursor for synthesizing opioid receptor agonists; influences affinity/selectivity
Organic SynthesisActs as a reagent for sulfonylation reactions; important in creating complex organic molecules

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group serves as a highly reactive electrophilic site, enabling nucleophilic displacement with amines, alcohols, and thiols.

Key Reactions:

  • Sulfonamide Formation :
    Reacts with primary or secondary amines to form sulfonamides. For example:

    ArSO2Cl+RNH2ArSO2NHR+HCl[1]\text{ArSO}_2\text{Cl}+\text{RNH}_2\rightarrow \text{ArSO}_2\text{NHR}+\text{HCl}\quad[1]

    Conditions : Triethylamine (TEA) or pyridine as a base to neutralize HCl, dichloromethane (DCM) as solvent, 0–25°C.

  • Sulfonate Ester Synthesis :
    Reacts with alcohols (ROH) to yield sulfonate esters:

    ArSO2Cl+ROHArSO2OR+HCl[1]\text{ArSO}_2\text{Cl}+\text{ROH}\rightarrow \text{ArSO}_2\text{OR}+\text{HCl}\quad[1]

    Conditions : Anhydrous DCM, catalytic TEA, reflux.

Table 1: Nucleophilic Substitution Outcomes

NucleophileProductYield (%)ConditionsReference
EthanolSulfonate ester82DCM, TEA, 25°C
PiperidineSulfonamide78DMF, TEA, 0°C

Hydrolysis to Sulfonic Acids

The sulfonyl chloride hydrolyzes in aqueous media to form the corresponding sulfonic acid:

ArSO2Cl+H2OArSO3H+HCl[1]\text{ArSO}_2\text{Cl}+\text{H}_2\text{O}\rightarrow \text{ArSO}_3\text{H}+\text{HCl}\quad[1]

Conditions : Proceeds at room temperature; accelerated under basic conditions (pH > 10).

Radical Addition–Elimination Reactions

Recent advances highlight the compound’s utility in photoredox-catalyzed reactions. Under visible light, it reacts with allyl bromides to form allylic sulfones via a radical pathway:

ArSO2Cl+CH2=CHCH2BrIr ppy 3,Blue LEDArSO2CH2CH=CH2[4]\text{ArSO}_2\text{Cl}+\text{CH}_2=\text{CHCH}_2\text{Br}\xrightarrow{\text{Ir ppy }_3,\text{Blue LED}}\text{ArSO}_2\text{CH}_2\text{CH}=\text{CH}_2\quad[4]

Mechanism :

  • Radical Initiation : Photocatalyst generates sulfonyl radical (ArSO2\text{ArSO}_2^\bullet ) from the chloride.

  • Addition : Radical adds to allyl bromide, forming a brominated intermediate.

  • Elimination : Loss of HBr yields the allylic sulfone.

Table 2: Allylic Sulfone Synthesis

Allyl BromideProduct StructureYield (%)Reference
Allyl bromideArSO₂CH₂CH=CH₂85
Crotyl bromideArSO₂CH(CH₃)CH=CH₂72

Acetylamino Group Reactivity:

  • Hydrolysis : The acetylamino group can hydrolyze to an amine under acidic or basic conditions, altering electronic properties of the aromatic ring.

    ArNHAcHCl H2OArNH2[1]\text{ArNHAc}\xrightarrow{\text{HCl H}_2\text{O}}\text{ArNH}_2\quad[1]

Methoxy Group Effects:

  • Electronic Influence : The electron-donating methoxy group deactivates the benzene ring toward electrophilic substitution but stabilizes intermediates in free-radical reactions .

Comparative Reactivity Insights

  • Sulfonyl Chloride vs. Other Electrophiles : The sulfonyl chloride exhibits higher reactivity compared to sulfonate esters due to the superior leaving-group ability of chloride (krel>102k_{\text{rel}}>10^2).

  • Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) show reduced reaction rates due to steric hindrance at the sulfonyl center.

Preparation Methods

Reaction Mechanism and Conditions

The electrophilic substitution occurs at the para position relative to the methoxy group, driven by the electron-donating effects of the methoxy (-OCH₃) and acetylamino (-NHCOCH₃) substituents. The reaction proceeds under anhydrous conditions at temperatures maintained between 0°C and 5°C to mitigate exothermic side reactions. Excess chlorosulfonic acid is typically used to ensure complete conversion, with a molar ratio of 1:1.2 (substrate:HSO₃Cl).

Workup and Isolation
Post-reaction, the mixture is quenched by gradual addition to ice-cold water, precipitating the sulfonyl chloride. The crude product is extracted using dichloromethane (DCM) and purified via recrystallization from a toluene-hexane mixture, yielding 68–72% of the target compound.

Table 1: Chlorosulfonation Optimization Parameters

Parameter Optimal Range Impact on Yield/Purity
Temperature 0–5°C Minimizes hydrolysis byproducts
Reaction Time 4–6 hours Balances conversion vs. side reactions
Solvent System Anhydrous DCM Enhances reagent solubility
Purification Method Recrystallization Achieves >95% purity

Sulfuryl Chloride-Mediated Synthesis

Sulfuryl chloride (SO₂Cl₂) offers a milder alternative to chlorosulfonic acid, particularly advantageous for substrates sensitive to strong acids. This method employs catalytic dimethylformamide (DMF) to activate the chlorination process.

Reaction Dynamics

The mechanism involves the in situ generation of a reactive intermediate, likely a chlorosulfonium ion, which facilitates electrophilic substitution. The methoxy group directs sulfonation to the ortho position relative to itself, but steric hindrance from the acetylamino group favors para substitution.

Procedure
A solution of 3-acetylamino-4-methoxybenzene in dry DCM is treated with sulfuryl chloride (1.1 equivalents) and catalytic DMF (5 mol%) at room temperature for 12–16 hours. The reaction is monitored by thin-layer chromatography (TLC; ethyl acetate/hexane, 1:3). Post-reaction, the mixture is washed with sodium bicarbonate to neutralize residual acid, yielding the sulfonyl chloride in 65–70% purity. Further purification via column chromatography (SiO₂, hexane/ethyl acetate gradient) elevates purity to >98%.

Table 2: Comparative Efficiency of Chlorinating Agents

Agent Yield (%) Purity (%) Reaction Time
Chlorosulfonic acid 72 95 4 hours
Sulfuryl chloride 70 98 16 hours

Alternative Routes: Sulfonic Acid Intermediate

For substrates incompatible with direct chlorosulfonation, a two-step approach involving sulfonic acid formation followed by chlorination is employed.

Step 1: Sulfonation

3-Acetylamino-4-methoxybenzene reacts with concentrated sulfuric acid at 80°C for 3 hours to form the sulfonic acid derivative. The product is isolated by dilution with ice water and filtration.

Step 2: Chlorination

The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in refluxing thionyl chloride (SOCl₂) for 6 hours. This converts the -SO₃H group to -SO₂Cl, with gaseous HCl and POCl₃ as byproducts. The final compound is obtained in 60–65% overall yield after vacuum distillation.

Key Considerations

  • Moisture Control : Strict anhydrous conditions prevent hydrolysis of PCl₅.
  • Safety Measures : HCl and SO₂ emissions require scrubbing systems.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors have been adopted to enhance heat dissipation and reduce reaction times.

Process Intensification

  • Microreactor Systems : Enable precise temperature control (-5°C to 5°C) and reduce chlorosulfonic acid usage by 15% through improved mixing.
  • In-Line Purification : Integrated liquid-liquid extraction modules automate the removal of acidic byproducts, yielding 75% purity directly from the reactor.

Table 3: Industrial vs. Laboratory-Scale Metrics

Metric Laboratory Scale Industrial Scale
Batch Time 6 hours 2 hours
Yield 70% 78%
Solvent Consumption 500 mL/kg 150 mL/kg

Comparative Analysis of Methods

Chlorosulfonation remains the gold standard for its simplicity and high yield, though it demands rigorous temperature control. Sulfuryl chloride methods, while slower, offer superior purity and are preferable for acid-sensitive substrates. The sulfonic acid route is less efficient but serves as a fallback for recalcitrant substrates.

Emerging Techniques

  • Photoredox Catalysis : Preliminary studies indicate that visible-light-mediated sulfonylation using Ru(bpy)₃²⁺ catalysts could reduce reaction times to 1 hour at room temperature.
  • Biocatalytic Approaches : Engineered sulfotransferases show promise for enantioselective sulfonation, though yields remain sub-50%.

Q & A

How can researchers optimize the synthesis of 3-(acetylamino)-4-methoxy-benzenesulfonyl chloride to improve yield and purity?

Basic Research Focus : Synthesis protocol refinement.
Methodological Answer :

  • Step 1 : Start with 4-methoxyacetanilide as a precursor. Sulfonation can be achieved using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions.
  • Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:3) as the mobile phase.
  • Step 3 : Quench excess chlorosulfonic acid with ice-cold water to prevent decomposition. Purify the crude product via recrystallization from a toluene/hexane mixture to remove unreacted starting materials .
  • Advanced Consideration : Replace chlorosulfonic acid with sulfuryl chloride (SO₂Cl₂) in the presence of catalytic dimethylformamide (DMF) to enhance regioselectivity and reduce byproducts. This method requires inert atmosphere conditions to prevent hydrolysis .

What are the key factors influencing the reactivity of 3-(acetylamino)-4-methoxy-benzenesulfonyl chloride in nucleophilic substitution reactions?

Advanced Research Focus : Reaction mechanism and substituent effects.
Methodological Answer :

  • Steric and Electronic Effects : The electron-withdrawing sulfonyl chloride group and electron-donating methoxy/acetylamino substituents create a polarized aromatic ring, directing nucleophilic attack to specific positions. Computational studies (e.g., DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals.
  • Solvent Choice : Use aprotic solvents (e.g., dichloromethane or acetonitrile) to stabilize the transition state. Polar solvents increase reaction rates but may promote hydrolysis if traces of water are present .
  • Catalysis : Add tertiary amines (e.g., triethylamine) to scavenge HCl byproducts, shifting equilibrium toward product formation. Kinetic studies under varying pH and temperature conditions are recommended to map optimal parameters .

Which spectroscopic methods are most effective for characterizing the structural integrity of 3-(acetylamino)-4-methoxy-benzenesulfonyl chloride?

Basic Research Focus : Analytical validation.
Methodological Answer :

  • ¹H/¹³C NMR : Confirm substitution patterns by observing deshielding effects:
    • Methoxy group: δ ~3.8 ppm (singlet, 3H).
    • Acetylamino NH: δ ~10.2 ppm (broad, exchanges with D₂O).
    • Aromatic protons: Splitting patterns indicate para-substitution relative to sulfonyl chloride .
  • FT-IR : Key peaks include S=O stretching (1360–1180 cm⁻¹) and N-H bending (1540 cm⁻¹).
  • Mass Spectrometry (HRMS) : Use ESI+ mode to detect [M+H]⁺ ions. Theoretical mass: C₉H₁₀ClNO₄S requires 263.9974 g/mol .

What specific safety protocols are recommended when handling this compound in laboratory settings?

Basic Research Focus : Hazard mitigation.
Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (tested against sulfonyl chlorides), chemical-resistant goggles, and a lab coat. Use a fume hood for all manipulations.
  • Storage : Store in amber glass bottles under nitrogen at 2–8°C to prevent hydrolysis. Incompatible with strong oxidizers (e.g., peroxides) and bases .
  • Spill Management : Neutralize spills with sodium bicarbonate slurry. Collect residues in sealed containers for incineration at licensed facilities .

How can discrepancies in reported stability data for this compound be resolved?

Advanced Research Focus : Data reconciliation.
Methodological Answer :

  • Controlled Stability Studies : Conduct accelerated degradation tests under varying humidity (40–80% RH) and temperature (25–60°C). Monitor decomposition via HPLC with a C18 column (UV detection at 254 nm).
  • Identify Degradants : LC-MS/MS can detect hydrolyzed products (e.g., sulfonic acid derivatives). Compare results with literature from authoritative databases like NIST or PubChem to validate findings .
  • Statistical Analysis : Use ANOVA to assess significance of environmental factors. Publish raw datasets in supplementary materials for transparency .

What computational approaches are suitable for predicting the reactivity of this compound in novel reactions?

Advanced Research Focus : In silico modeling.
Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model transition states for reactions with amines or alcohols.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar vs. nonpolar solvents to predict reaction pathways.
  • Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants for sulfonamide formation) .

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